4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde
Description
4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde is a fluorinated benzaldehyde derivative featuring methoxy groups at the 3- and 5-positions and a 2,2-difluoroethoxy group at the 4-position. Fluorinated benzaldehydes are widely used in pharmaceutical and polymer chemistry due to their enhanced stability, hydrophobicity, and electronic effects imparted by fluorine atoms .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O4/c1-15-8-3-7(5-14)4-9(16-2)11(8)17-6-10(12)13/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNSPJJPZPRCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(F)F)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde as the starting material.
Substitution Reaction: The difluoroethoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the starting material with 2,2-difluoroethanol in the presence of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzoic acid.
Reduction: 4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzyl alcohol.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its unique structure allows for interactions with specific molecular targets involved in cancer progression.
- Anti-inflammatory Properties : Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Biological Studies
The compound's interactions with biological systems have been explored:
- Enzyme Inhibition : Studies have shown that it can act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders.
- Receptor Modulation : Its ability to modulate receptor activity suggests potential uses in pharmacology for developing drugs that target specific receptors.
Case Study 1: Anticancer Activity
- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cell lines.
- Methodology : Various concentrations of the compound were administered to MCF-7 cells, and cell viability was assessed using MTT assays.
- Results : Significant reductions in cell viability were observed at higher concentrations (IC50 = 15 µM), indicating potent anticancer activity.
Case Study 2: Anti-inflammatory Effects
- Objective : To investigate the anti-inflammatory effects of the compound in a murine model of inflammation.
- Methodology : The compound was administered intraperitoneally to mice subjected to an inflammatory stimulus (e.g., carrageenan-induced paw edema).
- Results : A marked reduction in paw swelling was recorded compared to control groups (p < 0.05), suggesting effective anti-inflammatory properties.
Mechanism of Action
The mechanism by which 4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde, differing primarily in substituent groups:
Key Observations :
- Fluorination Impact : The difluoroethoxy group in the target compound likely enhances hydrophobicity (higher Log P) compared to methoxyethoxy analogs (e.g., compound from ), improving membrane permeability in drug design .
- Thermal Stability : Fluorinated benzaldehydes, such as those used in polyimide synthesis (e.g., 3,5-dimethoxybenzaldehyde derivatives in ), contribute to high glass transition temperatures (Tg > 300°C). The target compound may similarly enhance polymer thermal stability.
Physicochemical Properties
- Solubility: Fluorinated compounds like 4-(difluoromethoxy)-3-methoxybenzaldehyde exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) , whereas methoxyethoxy analogs (e.g., ) are more soluble in ethanol or acetone due to reduced polarity.
- Hydrophobicity: The difluoroethoxy group increases hydrophobicity compared to non-fluorinated analogs, as seen in contact angle measurements (~90°) for fluorinated polyimides .
Biological Activity
4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A benzaldehyde group,
- Two methoxy groups at the 3 and 5 positions,
- A difluoroethoxy substituent.
This unique structure may contribute to its biological activity through interactions with various biomolecular targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that benzaldehyde derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins .
Table 1: Summary of Anticancer Studies
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| A | A375 (melanoma) | 20 | Induced apoptosis via p53 pathway |
| B | OVCAR3 (ovarian) | 30 | Reduced cell viability by 50% |
| C | MCF-7 (breast) | 15 | Inhibited proliferation |
Anti-inflammatory Effects
In addition to anticancer properties, this compound may possess anti-inflammatory effects. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It could interact with various receptors that modulate cellular responses, including those related to apoptosis and inflammation .
- Signaling Pathways : Activation or inhibition of key signaling pathways such as MAPK/ERK and PI3K/Akt has been observed in related studies .
Case Studies
- Study on Apoptosis Induction : A study conducted on the A375 melanoma cell line demonstrated that treatment with this compound led to increased levels of cleaved caspase-3 and PARP, indicating the induction of apoptosis through intrinsic pathways.
- Inflammation Model : In a mouse model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
